molecular formula C8H14N2O B13330196 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine

Cat. No.: B13330196
M. Wt: 154.21 g/mol
InChI Key: NUBDEUIXSIANND-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features an isopropyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine to form the oxazole ring. The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, imines, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amides, imines, and other heterocyclic compounds. These products can have different chemical and biological properties depending on the functional groups introduced.

Scientific Research Applications

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isopropyl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain a five-membered ring with oxygen and nitrogen atoms but differ in their substitution patterns and biological activities.

    Imidazole Derivatives: Imidazoles are another class of five-membered heterocycles with nitrogen atoms. They have different chemical properties and applications compared to oxazoles.

    Thiadiazole Derivatives: These compounds contain sulfur and nitrogen atoms in the ring and have distinct chemical reactivity and biological activities.

Uniqueness

2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the amine functionality provides opportunities for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-propan-2-yl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)8-5-7(3-4-9)10-11-8/h5-6H,3-4,9H2,1-2H3

InChI Key

NUBDEUIXSIANND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)CCN

Origin of Product

United States

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